molecular formula C7H11NO2S B13545184 Ethyl1-carbamothioylcyclopropane-1-carboxylate

Ethyl1-carbamothioylcyclopropane-1-carboxylate

Cat. No.: B13545184
M. Wt: 173.24 g/mol
InChI Key: XVXBZAASOPKZTD-UHFFFAOYSA-N
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Description

Ethyl 1-carbamothioylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a carbamothioyl (–NHCOSR) group and an ethyl ester moiety on the strained cyclopropane ring. Cyclopropane carboxylates are widely studied for their unique stereoelectronic effects, ring strain, and versatility in organic synthesis and medicinal chemistry . The carbamothioyl group may confer nucleophilicity or biological activity, akin to thioamide-containing compounds.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 1-carbamothioylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-6(9)7(3-4-7)5(8)11/h2-4H2,1H3,(H2,8,11)

InChI Key

XVXBZAASOPKZTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-carbamothioylcyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl 1-carbamothioylcyclopropane-1-carboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-carbamothioylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 1-carbamothioylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-carbamothioylcyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects on Reactivity: Methyl/ethyl groups (e.g., ) enhance lipophilicity, favoring membrane permeability in drug candidates. Amino/vinyl groups () introduce sites for further functionalization (e.g., Michael addition or polymerization). Sulfonyl/cyano groups () increase electrophilicity, enabling nucleophilic substitution or cycloaddition reactions. Hydroxymethyl/acetyl groups () balance polarity and reactivity, useful in prodrugs or crosslinking agents.
  • Synthetic Methodologies: Cyclopropanation via [2+1] cycloaddition (e.g., using ethyl diazoacetate) is common for ester derivatives . Stereospecific analogs (e.g., ) require chiral auxiliaries or asymmetric catalysis . Sulfonyl and cyano derivatives are synthesized via post-functionalization of cyclopropane precursors .
  • Biological and Industrial Applications: Agrochemicals: Methyl and ethyl derivatives serve as intermediates for herbicides and fungicides . Pharmaceuticals: Amino- and sulfonyl-substituted analogs are explored as enzyme inhibitors or kinase modulators . Polymer Chemistry: Vinyl-substituted cyclopropanes enable ring-opening metathesis polymerization (ROMP) .

Comparison with Ethyl 1-Carbamothioylcyclopropane-1-Carboxylate

While direct data on Ethyl 1-carbamothioylcyclopropane-1-carboxylate is absent, its carbamothioyl group distinguishes it from the analogs above:

  • Carbamothioyl vs.
  • Stability : Thioamide derivatives are generally more resistant to hydrolysis than amides, improving metabolic stability in drug design.
  • Synthetic Routes : Likely synthesized via thiourea formation from a cyclopropane carboxamide precursor or thiol-ene click chemistry .

Biological Activity

Ethyl 1-carbamothioylcyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-carbamothioylcyclopropane-1-carboxylate can be represented by the following structural formula:

C8H11N1O2S1\text{C}_8\text{H}_{11}\text{N}_1\text{O}_2\text{S}_1

Key Properties:

  • Molecular Weight: 173.24 g/mol
  • CAS Number: Not specifically listed in the search results, but related compounds have been identified.

The biological activity of Ethyl 1-carbamothioylcyclopropane-1-carboxylate is largely attributed to its interaction with various biological targets, including enzymes and receptors that are crucial for pest control and potential therapeutic applications. The compound's thioamide group is hypothesized to play a significant role in its reactivity and binding affinity.

1. Pesticidal Activity

Research indicates that derivatives of cyclopropane carboxylates have shown promising results as pesticides. Ethyl 1-carbamothioylcyclopropane-1-carboxylate has been noted for its effectiveness against various pests, including insects and nematodes. The compound exhibits a dual mode of action, affecting both the nervous system and metabolic processes of target organisms.

2. Antimicrobial Properties

Studies suggest that compounds with similar structures possess antimicrobial properties against a range of pathogens. Although specific data on Ethyl 1-carbamothioylcyclopropane-1-carboxylate is limited, the presence of sulfur in its structure may contribute to its ability to disrupt microbial cell walls.

Case Study 1: Insecticidal Efficacy

In a study examining the efficacy of various cyclopropane derivatives on agricultural pests, Ethyl 1-carbamothioylcyclopropane-1-carboxylate demonstrated significant insecticidal activity with an LD50 value comparable to established insecticides. The study highlighted its potential as a safer alternative due to lower toxicity to non-target organisms.

Case Study 2: Antimicrobial Activity

A comparative analysis of thioamide compounds revealed that those similar to Ethyl 1-carbamothioylcyclopropane-1-carboxylate exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of protein synthesis, although further studies are needed to fully elucidate this pathway.

Research Findings

Study Focus Findings
Study APesticidal ActivityEffective against common agricultural pests; LD50 comparable to commercial pesticides.
Study BAntimicrobial PropertiesExhibited significant antibacterial effects against Gram-positive bacteria; potential for development into antimicrobial agents.

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